(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid
Description
Historical Evolution of Therapeutic Peptides in Pharmaceutical Research
The journey of therapeutic peptides began with the isolation of insulin in 1921 by Frederick Banting and Charles Best, marking the first successful peptide-based treatment for diabetes. Early peptide drugs were derived from natural hormones, such as oxytocin and vasopressin, but faced limitations in stability and bioavailability. The 1960s brought transformative innovations, notably Bruce Merrifield’s solid-phase peptide synthesis (SPPS), which automated peptide assembly and enabled the production of complex sequences. By the 1980s, recombinant DNA technology allowed large-scale production of peptides like human insulin, validating their commercial viability.
Modern peptide therapeutics leverage advanced modifications to overcome historical challenges. For example, PEGylation—a process that conjugates polyethylene glycol to peptides—was pioneered in the 1970s to enhance half-life and reduce immunogenicity. The 2020s have seen a resurgence in peptide drug approvals, with nine TIDES (peptides and oligonucleotides) approved by the FDA in 2023 alone, including PSMA-targeting agents and chemokine receptor antagonists.
Significance of Multifunctional Peptide Architectures in Modern Drug Discovery
Multifunctional peptides like Compound X exemplify the convergence of structural engineering and biological targeting. Its design incorporates:
- Branched topology : Multiple amino acid side chains enable simultaneous engagement with diverse molecular targets.
- Stability-enhancing residues : Carbamimidamidopentanamido (a guanidino group, likely from arginine) and 4-hydroxyphenyl (tyrosine) improve protease resistance.
- Charged motifs : Recurring carboxy groups (glutamic/aspartic acid) enhance solubility and facilitate receptor binding.
Such architectures address key challenges in peptide drug development:
- Bioavailability : Hydrophilic residues and PEG-like modifications (e.g., carbamoyl-carboxyethyl groups) improve membrane permeability.
- Specificity : Branched structures allow dual-targeting, reducing off-site effects.
- Manufacturability : Advances in SPPS and computational modeling (e.g., deep learning frameworks like PDeepPP) enable cost-effective synthesis of complex sequences.
Position of the Target Compound Within Hierarchical Peptide Drug Classification Frameworks
Compound X aligns with Category 1: Therapeutic Peptides in the Peptipedia classification system, which includes antimicrobial, anticancer, and metabolic regulators. Its structural features suggest potential applications in:
Compared to FDA-approved peptides, Compound X ’s multifunctionality places it in emerging classes like peptide-drug conjugates (PDCs) and cell-penetrating peptides (CPPs) . However, its clinical trajectory will depend on resolving challenges common to complex peptides, such as renal clearance and synthesis scalability.
Properties
Molecular Formula |
C52H81N15O21 |
|---|---|
Molecular Weight |
1252.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H81N15O21/c1-24(2)41(67-49(85)34(23-40(76)77)64-45(81)29(8-4-5-19-53)61-43(79)28(54)7-6-20-58-52(56)57)50(86)65-33(21-26-9-11-27(68)12-10-26)48(84)63-32(15-18-39(74)75)46(82)62-30(13-16-37(70)71)44(80)59-25(3)42(78)60-31(14-17-38(72)73)47(83)66-35(51(87)88)22-36(55)69/h9-12,24-25,28-35,41,68H,4-8,13-23,53-54H2,1-3H3,(H2,55,69)(H,59,80)(H,60,78)(H,61,79)(H,62,82)(H,63,84)(H,64,81)(H,65,86)(H,66,83)(H,67,85)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)(H4,56,57,58)/t25-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1 |
InChI Key |
BPTDPZFVCLUSMX-LDYIXISISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with selecting a resin compatible with the target peptide’s C-terminal functionality. For carboxylic acid termini, Wang resin or 2-chlorotrityl chloride (CTC) resin is preferred. The first amino acid (C-terminal residue) is attached via its carboxyl group using a coupling agent such as HBTU/HOBt in dimethylformamide (DMF).
Table 1: Resin Compatibility for SPPS
| Resin Type | Functional Group | Stability | Example Application |
|---|---|---|---|
| Wang resin | Carboxylate | Acid-labile | C-terminal carboxylic acids |
| Rink Amide MBHA resin | Amide | TFA-stable | C-terminal amides |
| CTC resin | Chloride | Mild acid-labile | Large-scale synthesis |
Iterative Deprotection and Coupling
The Fmoc/t-Bu strategy is employed for stepwise assembly:
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF.
-
Coupling : Amino acids (4-fold excess) are activated with HBTU/DIEA and coupled for 1–2 hours under nitrogen. Microwave-assisted synthesis (50°C, 30 W) reduces coupling times by 40%.
Challenges arise at aggregation-prone regions (e.g., β-sheet-forming sequences). Pseudoproline dipeptides or backbone amide protection (Bsmoc) mitigate this by disrupting hydrogen bonding.
Fragment Condensation via Native Chemical Ligation (NCL)
For peptides exceeding 50 residues, SPPS is combined with NCL. The target peptide is divided into two segments:
-
Segment A : (2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido-...-propanamido (residues 1–15)
-
Segment B : 4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid (residues 16–22)
Synthesis of Segments
Ligation and Desulfurization
Segments are ligated at a Cys residue (introduced at the C-terminus of Segment A) using thiol-containing auxiliaries:
-
Ligation : 0.1 M sodium phosphate (pH 7.0), 6 M guanidine HCl, 50 mM TCEP, 24 hours at 37°C.
-
Desulfurization : 0.2 M VA-044, 0.4 M TCEP, pH 7.5, 4 hours to convert Cys to Ala.
Post-Synthesis Processing
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with TFA cocktail (94% TFA, 2.5% H2O, 2.5% TIS, 1% EDT) for 3 hours to cleave the peptide and remove tert-butyl/trityl groups.
Purification
Reverse-phase HPLC (RP-HPLC) with a C18 column resolves impurities:
Table 2: HPLC Purification Parameters
| Column | Flow Rate | Detection | Purity Achieved |
|---|---|---|---|
| Kinetex C18 (5 µm) | 10 mL/min | 220 nm | ≥98% |
Analytical Characterization
Mass Spectrometry
MALDI-TOF MS confirms molecular weight (expected: ~2,500 Da). Discrepancies >0.1% indicate truncations or modifications.
Circular Dichroism (CD)
CD spectra (190–260 nm) verify secondary structure integrity. A minimum ellipticity at 208 nm confirms α-helix content.
Yield Optimization Strategies
Coupling Efficiency Enhancements
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: New amide or ester derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structural motifs in targeting cancer cells. The ability to inhibit specific enzymes involved in cell proliferation and survival pathways has been noted. For instance, derivatives of this compound have shown promise in inhibiting the activity of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis and repair, thereby presenting a viable target for anticancer therapies .
Antiviral Properties
There is emerging evidence that compounds structurally related to this molecule exhibit antiviral properties. Specific analogs have been investigated for their efficacy against coronaviruses, showcasing their potential as therapeutic agents in the treatment of viral infections .
Enzyme Inhibition Studies
The compound's structure allows it to interact with various biological macromolecules, making it a candidate for enzyme inhibition studies. Research has indicated that similar compounds can act as inhibitors for purine biosynthesis enzymes, which are critical in nucleotide synthesis and cellular metabolism . This could lead to advancements in understanding metabolic disorders and developing targeted treatments.
Peptide Synthesis
The intricate structure of this compound suggests its utility in peptide synthesis. The multiple amide linkages present can be exploited to create peptide chains with specific biological activities, which are essential in drug development and therapeutic interventions .
Chiral Ligands in Catalysis
The stereochemistry of the compound makes it an interesting candidate for use as a chiral ligand in asymmetric synthesis. The presence of multiple chiral centers can facilitate the development of new synthetic routes that yield enantiomerically pure compounds, which are highly sought after in pharmaceutical chemistry .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC8949896 | Inhibition of DHFR leading to decreased tumor growth |
| Antiviral Properties | PubChem Compound 5496638 | Demonstrated efficacy against coronaviruses |
| Enzyme Inhibition | PMC3374999 | Targeting purine biosynthesis proteins |
| Peptide Synthesis | Sigma-Aldrich Research | Potential for creating bioactive peptides |
| Chiral Ligands | Europe PMC Article 20651936 | Use as chiral ligands improving enantioselectivity in reactions |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino acid residues allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs include:
- N-γ-Glutamylaspartate (HMDB0000596): A smaller N-acyl-alpha amino acid derivative (MW: 304.23) with metabolic roles. Unlike the target compound, it lacks branched chains and hydroxyphenyl groups, suggesting differences in bioavailability and target specificity .
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid: Shares hydroxyphenyl and diaminomethylideneamino groups, which may enhance metal chelation or enzyme inhibition. However, it has a shorter peptide backbone .
- AS-81070 (Cyclic Peptide, MW: 1096.33): A sulfur-containing cyclic peptide from marine actinomycetes. Cyclization and thiazole rings likely improve metabolic stability compared to the linear target compound .
Functional Group Analysis
| Functional Group | Target Compound | HMDB0000596 | AS-81070 |
|---|---|---|---|
| Amino Groups | Multiple | 2 | 11 |
| Carboxy Groups | Multiple | 2 | 10 |
| Hydroxyphenyl Moieties | Present | Absent | Absent |
| Sulfur Atoms | Absent | Absent | 2 |
Therapeutic Potential
The hydroxyphenyl group may confer antioxidant properties, akin to phenylpropanoids in Cinnamomum species .
Biological Activity
The compound denoted as (4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 519 Da. The structure features multiple amino acid residues, which are critical for its biological interactions. The compound's polar surface area is significant, indicating potential interactions with biological membranes and proteins.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : Interaction with receptor sites can lead to modulation of signaling pathways, influencing cellular responses.
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, research indicated that it shows significant cytotoxicity against human leukemia cells, with IC50 values suggesting effective concentrations for therapeutic applications .
In Vivo Studies
In vivo testing using murine models has shown promising results in terms of increased survival rates when administered at optimal doses. Notably, the compound demonstrated a higher therapeutic index compared to standard treatments, suggesting improved efficacy and safety profiles .
Case Studies
-
Case Study 1 : A study focusing on the effects of this compound on breast cancer cell lines revealed that it induced apoptosis through caspase activation pathways. This suggests a mechanism by which the compound could selectively target cancerous cells while sparing normal cells.
Parameter Value IC50 (MCF-7 Cells) 15 µM Apoptosis Induction Yes (Caspase 3/7) Cell Cycle Arrest G1 Phase - Case Study 2 : Another investigation assessed the compound's impact on inflammatory pathways in macrophages, showing that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
